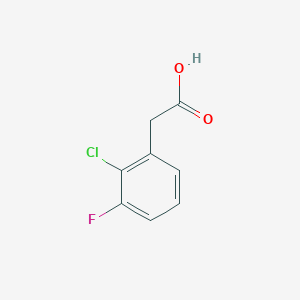

2-(2-Chloro-3-fluorophenyl)acetic acid

Description

BenchChem offers high-quality 2-(2-Chloro-3-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-3-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMBDAACHFCAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717178 | |

| Record name | (2-Chloro-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000523-07-8 | |

| Record name | (2-Chloro-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Chloro-3-fluorophenyl)acetic acid" properties

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid

This guide provides a comprehensive technical overview of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's essential properties, outlines a robust synthetic pathway with mechanistic insights, and discusses its potential applications, grounding all information in established scientific principles.

Introduction and Strategic Importance

2-(2-Chloro-3-fluorophenyl)acetic acid belongs to the substituted phenylacetic acid class of compounds, which are pivotal building blocks in organic synthesis. The unique substitution pattern on the phenyl ring—featuring both chloro and fluoro groups—imparts specific steric and electronic properties that make it a valuable precursor for creating complex molecular architectures. Its structural motifs are frequently encountered in pharmacologically active molecules and advanced agrochemicals, where precise control over substituent effects is crucial for modulating biological activity, metabolic stability, and pharmacokinetic profiles. This guide serves as a practical resource for leveraging this compound in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe application. The key data for 2-(2-Chloro-3-fluorophenyl)acetic acid are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1000523-07-8 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [1][2] |

| MDL Number | MFCD09925136 | [1][2] |

| Appearance | White to light yellow crystalline solid (Typical) | [4] |

GHS Hazard and Safety Information

This compound is classified as an irritant. Standard laboratory precautions should be strictly followed. Much of the detailed toxicological and ecological data is currently unavailable, which necessitates handling it as a compound of unknown toxicity.[5]

| Hazard Class | Precautionary Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation. | [4][6] |

| Eye Irritation | H319: Causes serious eye irritation. | [4][6][7] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [4][6] |

| Handling | P261, P280: Avoid breathing dust. Wear protective gloves/eye protection. | [4][6] |

| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4][7] |

Recommended Synthetic Pathway: The Benzyl Cyanide Route

While several synthetic strategies could be envisioned, the most reliable and scalable laboratory synthesis of 2-(2-chloro-3-fluorophenyl)acetic acid proceeds via a two-step sequence starting from 2-chloro-3-fluorobenzyl chloride. This route involves a nucleophilic substitution to form the corresponding benzyl cyanide, followed by hydrolysis. This pathway is chosen for its high-yielding steps and the relative ease of purification.

Sources

- 1. prepchem.com [prepchem.com]

- 2. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 3. US5130478A - Process for the preparation of chlorides of chlorinated carboxylic acids - Google Patents [patents.google.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

physicochemical characteristics of 2-(2-Chloro-3-fluorophenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8), a halogenated phenylacetic acid derivative with significant potential as a building block in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific compound, this document, authored from the perspective of a Senior Application Scientist, emphasizes the causality behind each analytical choice and provides robust, field-proven experimental protocols for its complete characterization. We detail authoritative methodologies for determining critical parameters including melting point, acidity (pKa), lipophilicity (LogP/D), and aqueous solubility. Furthermore, we present a predicted spectroscopic profile (FTIR, NMR, MS) to aid in structural confirmation and discuss essential safety and handling protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound and unlock its potential in their research endeavors.

Compound Identity and Physicochemical Properties

2-(2-Chloro-3-fluorophenyl)acetic acid is an aromatic carboxylic acid featuring both chlorine and fluorine substituents on the phenyl ring. These halogens significantly influence the molecule's electronic properties, acidity, and lipophilicity, making a thorough characterization essential for its application.

The chemical structure is as follows:

Figure 1. Chemical Structure of 2-(2-Chloro-3-fluorophenyl)acetic acid

While comprehensive experimental data is not widely published, the table below summarizes the compound's key identifiers along with predicted values for essential physicochemical properties. These predictions are based on established chemical principles and data from analogous structures; they serve as valuable estimates that must be confirmed via the experimental protocols detailed herein.

| Parameter | Value / Status | Source |

| IUPAC Name | 2-(2-Chloro-3-fluorophenyl)acetic acid | - |

| CAS Number | 1000523-07-8 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Physical State | Not Available (Expected to be a solid at STP) | [2] |

| Melting Point | Not Available (Experimental determination required) | [2] |

| Aqueous Solubility | Not Available (Experimental determination required) | [2] |

| pKa (Predicted) | ~3.9 | Expert Estimation |

| LogP (Predicted) | ~2.5 | Expert Estimation |

Thermal Analysis: Melting Point Determination via DSC

Scientific Rationale

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. For drug development professionals, it is a critical quality control parameter. Furthermore, Differential Scanning Calorimetry (DSC) can reveal complex thermal behaviors, such as polymorphism—the existence of multiple crystalline forms of the same compound. Since different polymorphs can have drastically different solubilities and bioavailabilities, understanding a compound's thermal profile is non-negotiable in pharmaceutical science.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the melting point (onset temperature) and heat of fusion using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Chloro-3-fluorophenyl)acetic acid into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting transition (e.g., 200 °C).

-

-

Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The onset temperature of this peak is reported as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).[3]

Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Acidity and Ionization State: pKa Determination

Scientific Rationale

The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have different properties, pKa profoundly influences solubility, membrane permeability, protein binding, and formulation characteristics. For an acidic compound like 2-(2-Chloro-3-fluorophenyl)acetic acid, knowing the pKa is essential to predict its behavior in the physiological pH range of the gastrointestinal tract and bloodstream.

Experimental Protocol: Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.[4]

-

System Calibration: Calibrate a pH meter and electrode using at least two, preferably three, standard buffers (e.g., pH 4.0, 7.0, and 10.0).[4]

-

Sample Preparation:

-

Prepare a standardized ~0.1 M NaOH solution.

-

Accurately prepare a solution of 2-(2-Chloro-3-fluorophenyl)acetic acid in water (e.g., 20 mL of a 1 mM solution).[5] The concentration should be high enough for accurate measurement but low enough to ensure complete dissolution.

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[4]

-

-

Titration Procedure:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring at a moderate, constant speed.

-

Add small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (e.g., until pH ~11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume at the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The volume at the half-equivalence point is Veq / 2.

-

The pKa is equal to the pH of the solution at this half-equivalence point (pH = pKa at Veq / 2).[6]

-

Perform the titration in triplicate to ensure reproducibility.[4]

-

Visualization: pKa Determination Workflow

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity Assessment: LogP/D Determination

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP (for neutral species) or LogD (for a specific pH where the compound may be ionized), is a key predictor of a drug's ADME properties. A compound's LogP/D value influences its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance. The "shake-flask" method is the gold-standard, direct measurement technique.[7]

Experimental Protocol: Shake-Flask Method (OECD 107)

This protocol determines the n-octanol/water partition coefficient by directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[8]

-

Phase Preparation:

-

Pre-saturate n-octanol with water and, separately, water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This is critical for thermodynamic accuracy.[9]

-

-

Sample Preparation:

-

Prepare a stock solution of 2-(2-Chloro-3-fluorophenyl)acetic acid in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vessel containing a known volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 10 mL of each). The final concentration should be low enough to avoid saturation in either phase.

-

-

Equilibration:

-

Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this may range from minutes to hours and should be determined in a preliminary experiment).

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases and to break any emulsions.[8]

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the analyte in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).

-

-

Calculation:

-

The partition coefficient (P or D) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The final value is expressed as its logarithm: LogP = log₁₀(P).

-

The experiment should be performed with at least two different starting volume ratios to ensure the result is independent of concentration.[8]

-

Visualization: Shake-Flask LogP Workflow

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Aqueous Solubility Determination

Scientific Rationale

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation. Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability. Therefore, determining the thermodynamic solubility of 2-(2-Chloro-3-fluorophenyl)acetic acid is a foundational step in assessing its potential as a drug candidate.

Experimental Protocol: Flask Method (OECD 105)

This method is suitable for substances with solubilities greater than 10⁻² g/L and determines the saturation mass concentration of a substance in water at a given temperature.[10][11]

-

System Setup: Place an excess amount of the solid 2-(2-Chloro-3-fluorophenyl)acetic acid into a flask containing a known volume of purified water (or a relevant buffer solution). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient duration. Equilibrium is typically reached when three consecutive measurements of concentration, taken at least 24 hours apart, show no significant variation.[10]

-

Phase Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

-

Quantification: Carefully take an aliquot from the clear, saturated aqueous phase.

-

Analysis: Determine the concentration of the dissolved substance in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Reporting: The aqueous solubility is reported as the mean of at least three independent determinations, expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Visualization: Aqueous Solubility Workflow

Caption: Workflow for Aqueous Solubility via the Flask Method (OECD 105).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for confirming the identity and structure of a synthesized compound. Based on the structure of 2-(2-Chloro-3-fluorophenyl)acetic acid, the following spectral features are predicted.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp, medium-intensity peaks are expected just below 3000 cm⁻¹ for the -CH₂- group.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the 1710-1760 cm⁻¹ range. Conjugation with the aromatic ring may shift this to the lower end of the range (~1710 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A strong band should appear in the 1320-1210 cm⁻¹ region.

-

C-F Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region.

-

C-Cl Stretch: A strong band is expected in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected far downfield, typically around 12 δ, which is exchangeable with D₂O.

-

Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (approx. 7.0-7.5 δ). They will exhibit complex splitting patterns (doublets or triplets of doublets) due to coupling with each other and with the ¹⁹F nucleus.

-

-CH₂- Protons: A singlet is expected around 3.6-3.8 δ.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal is expected in the 170-180 δ range.

-

Aromatic Carbons: Six distinct signals are expected in the 115-140 δ range. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and C-F coupling.

-

Methylene Carbon (-CH₂-): A signal is expected around 40 δ.

-

-

¹⁹F NMR: A single signal is expected, and its coupling pattern with adjacent protons will confirm its position on the aromatic ring.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The primary molecular ion peak is expected at an m/z corresponding to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl), which is approximately 188.

-

Isotope Pattern (M+2 Peak): Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 190. The intensity of this M+2 peak will be approximately one-third (3:1 ratio) of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Stability and Handling

Stability and Reactivity

-

Chemical Stability: While specific data is unavailable, phenylacetic acids are generally stable under normal laboratory storage conditions.[2]

-

Reactivity: The carboxylic acid functional group is the primary site of reactivity, capable of undergoing standard reactions such as esterification (with alcohols), amidation (with amines), and reduction. The aromatic ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.

-

Incompatible Materials: No specific incompatibilities are listed, but as a standard precaution, strong oxidizing agents and strong bases should be avoided.[2]

Safety and Handling

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Recommended Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.

-

Avoid formation of dust and inhalation of vapors or dust.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

OECD iLibrary. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

-

Schwartz, D. E. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(9), 1175. Retrieved from [Link]

-

Slideshare. (n.d.). Pka value of weak acid experiment by titrations method. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-Fluorophenoxy)phenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. enfo.hu [enfo.hu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. asdlib.org [asdlib.org]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 11. oecd.org [oecd.org]

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-3-fluorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. The strategic placement of both chloro and fluoro substituents on the phenyl ring makes it a valuable building block in medicinal chemistry. The incorporation of fluorine, in particular, is a widely recognized strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights from a Senior Application Scientist's perspective.

Physicochemical Properties

A summary of the key physicochemical properties for 2-(2-Chloro-3-fluorophenyl)acetic acid is provided below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1000523-07-8 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 125.0 to 129.0 °C | |

| Boiling Point | (Predicted) | - |

| Solubility | (Predicted) | - |

| pKa | (Predicted) | - |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Route:

The proposed synthesis starts from the commercially available 2-chloro-3-fluorotoluene and proceeds through a benzylic halogenation followed by a cobalt-catalyzed carbonylation.

Caption: Proposed two-step synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 1-(Bromomethyl)-2-chloro-3-fluorobenzene

-

Rationale: This step introduces a reactive handle at the benzylic position for the subsequent carbonylation. N-Bromosuccinimide (NBS) is a common and selective reagent for free-radical benzylic bromination, and Azobisisobutyronitrile (AIBN) is a standard radical initiator. Carbon tetrachloride (CCl₄) is a suitable solvent for this reaction.

-

Procedure:

-

To a solution of 2-chloro-3-fluorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude 1-(bromomethyl)-2-chloro-3-fluorobenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid

-

Rationale: This step involves the formation of the acetic acid moiety via carbonylation of the benzyl bromide. Cobalt carbonyl is an effective catalyst for this transformation. The reaction is typically carried out under a carbon monoxide atmosphere, followed by acidic workup to yield the carboxylic acid.[2]

-

Procedure:

-

In a pressure vessel, dissolve 1-(bromomethyl)-2-chloro-3-fluorobenzene (1.0 eq) in a suitable solvent such as methanol or a mixture of water and an organic solvent.

-

Add a catalytic amount of octacarbonyldicobalt (Co₂(CO)₈) and a base (e.g., sodium hydroxide).[2]

-

Pressurize the vessel with carbon monoxide (CO) and heat the mixture.

-

Monitor the reaction for the consumption of the starting material.

-

After the reaction is complete, cool the vessel and carefully vent the CO.

-

Acidify the reaction mixture with aqueous hydrochloric acid (HCl) to a pH of 1-2.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(2-chloro-3-fluorophenyl)acetic acid can be purified by recrystallization.

-

Analytical Characterization

As experimental spectroscopic data for this specific compound is not publicly available, the following are predicted spectra based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

-

δ ~7.1-7.4 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex multiplet signals.

-

δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂-).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~175-180 ppm: Carboxylic acid carbon (-COOH).

-

δ ~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C-F).

-

δ ~120-135 ppm: Aromatic carbons.

-

δ ~40-45 ppm: Methylene carbon (-CH₂-).

Predicted IR Spectrum:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1470 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretch and O-H bend.

-

~1000-1100 cm⁻¹: C-F stretch.

-

~700-800 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z 188 (containing ³⁵Cl) and 190 (containing ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragment: m/z 143, corresponding to the loss of the carboxyl group (-COOH).

Applications in Drug Discovery and Development

Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of both chlorine and fluorine atoms in 2-(2-Chloro-3-fluorophenyl)acetic acid makes it a particularly interesting building block for creating novel drug candidates with potentially enhanced properties.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-3-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 2-(2-Chloro-3-fluorophenyl)acetic acid, a key intermediate in the development of various pharmaceuticals. The presented methodology is designed to be both reproducible and scalable, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of 2-(2-Chloro-3-fluorophenyl)acetic Acid

2-(2-Chloro-3-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry. Its substituted phenylacetic acid scaffold is a common feature in a variety of biologically active molecules. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring imparts unique electronic and steric properties, which can significantly influence the pharmacological profile of the final drug substance. Access to a reliable and well-documented synthetic route is therefore of paramount importance for researchers in this field.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and efficient synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid proceeds via a two-step sequence starting from the commercially available 2-chloro-3-fluorotoluene. This strategy involves:

-

Side-Chain Bromination: Radical-initiated bromination of the benzylic methyl group of 2-chloro-3-fluorotoluene to yield 2-chloro-3-fluorobenzyl bromide.

-

Nitrile Formation and Hydrolysis: Conversion of the benzyl bromide to the corresponding benzyl cyanide, followed by hydrolysis to the desired carboxylic acid.

This approach is favored due to the relatively low cost of the starting material and the generally high yields and clean conversions of the individual steps.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

An In-depth Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Chloro-3-fluorophenyl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

2-(2-Chloro-3-fluorophenyl)acetic acid is a disubstituted phenylacetic acid derivative. The strategic placement of chloro and fluoro groups on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable synthon for accessing complex molecular architectures.

1.1. Chemical Structure

The molecular structure consists of an acetic acid moiety attached to a benzene ring at position 1, which is further substituted with a chlorine atom at position 2 and a fluorine atom at position 3.

1.2. Key Identifiers and Physicochemical Data

For ease of reference and procurement, the following identifiers and properties are crucial.

| Parameter | Value | Source |

| CAS Number | 1000523-07-8 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water |

Synthesis and Purification

While multiple synthetic routes to phenylacetic acids exist, a common and reliable approach involves the conversion of a corresponding benzyl halide. The following protocol outlines a generalized, robust procedure.

2.1. Synthetic Workflow: Conceptual Overview

The synthesis of phenylacetic acids from benzyl halides is a cornerstone of organic synthesis. The process typically involves two key stages: cyanation of the benzyl halide followed by hydrolysis of the resulting nitrile. This method is favored for its high yields and the ready availability of starting materials.

Caption: Generalized synthesis workflow for 2-(2-Chloro-3-fluorophenyl)acetic acid.

2.2. Detailed Experimental Protocol

Step 1: Cyanation of 2-Chloro-3-fluorobenzyl Chloride

-

Rationale: This step introduces the carbon atom required for the carboxylic acid group via a nucleophilic substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cyanide and promoting the SN2 mechanism.

-

Procedure:

-

To a solution of 2-chloro-3-fluorobenzyl chloride (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chloro-3-fluorophenyl)acetonitrile.

-

Step 2: Hydrolysis of 2-(2-Chloro-3-fluorophenyl)acetonitrile

-

Rationale: Acid-catalyzed hydrolysis is an effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid in an aqueous medium facilitates the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Procedure:

-

To the crude nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

2.3. Purification

-

Rationale: Recrystallization is the preferred method for purifying the final product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the separation of impurities.

-

Procedure:

-

Dissolve the crude 2-(2-chloro-3-fluorophenyl)acetic acid in a minimal amount of a hot solvent system (e.g., toluene or an ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals and dry them in a vacuum oven.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as a complex multiplet pattern between 7.0-7.5 ppm due to coupling between themselves and with the fluorine atom. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show a signal for the carboxylic carbon around 175-180 ppm and a signal for the methylene carbon around 40 ppm. The aromatic carbons will appear in the 115-140 ppm region, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. Carbon-fluorine coupling will be observable.

3.2. Mass Spectrometry (MS)

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a key diagnostic feature.

-

Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenyl ring.

3.3. Infrared (IR) Spectroscopy

-

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretch from the carboxylic acid carbonyl group, appearing around 1700-1725 cm⁻¹.

-

C-Cl and C-F stretching vibrations in the fingerprint region (below 1300 cm⁻¹).

-

Applications in Drug Development

Substituted phenylacetic acids are prevalent structural motifs in a wide range of pharmaceuticals. 2-(2-Chloro-3-fluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can be critical for modulating properties like target binding affinity, metabolic stability, and overall pharmacokinetic profiles.[4]

4.1. Role as a Synthetic Building Block

This compound is primarily used as a molecular scaffold. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation to form aryl acetamides or esterification. These reactions are fundamental in building larger molecules for drug discovery programs. For instance, aryl acetamides derived from similar structures have shown activity against various biological targets.[5]

Caption: Role as a precursor in the synthesis of a complex bioactive molecule.

4.2. Influence of Halogen Substitution

The presence and position of halogen atoms are not arbitrary.[4]

-

Chlorine: Often used to increase lipophilicity, which can enhance membrane permeability. It can also block sites of metabolism, thereby increasing the half-life of a drug.

-

Fluorine: Can improve metabolic stability and binding affinity to target proteins by forming favorable interactions like hydrogen bonds. The introduction of fluorine can also significantly alter the pKa of nearby functional groups.[5]

The 2-chloro, 3-fluoro substitution pattern is a specific electronic and steric arrangement that medicinal chemists can exploit to fine-tune the properties of a lead compound during the optimization phase of drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: This compound is likely to be an irritant to the skin, eyes, and respiratory system, similar to other phenylacetic acid derivatives.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood.[6]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[7]

References

-

2-氯-3-氟苯基乙酸. CAS Standard Information Network. [Link]

-

2-(4-Chloro-3-fluorophenoxy)acetic acid. PubChem. [Link]

-

2-(3-Chloro-2-fluorophenyl)acetic acid. ChemBK. [Link]

-

2-Chloro-5-fluorophenylacetic acid | CAS 177985-33-0. AMERICAN ELEMENTS. [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-氯-3-氟苯基乙酸_cas号1000523-07-8_2-(2-chloro-3-fluorophenyl)acetic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(2-Chloro-3-fluorophenyl)acetic acid

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure and purity of 2-(2-chloro-3-fluorophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data to offer a detailed rationale for experimental choices and a thorough guide to spectral interpretation, grounded in the principles of scientific integrity and validated methodologies.

Introduction

2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative. The precise arrangement of the chloro and fluoro substituents on the phenyl ring, along with the acetic acid moiety, gives rise to a unique spectroscopic fingerprint. A comprehensive analysis using multiple spectroscopic techniques is essential for unambiguous structure elucidation and quality control. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of 2-(2-chloro-3-fluorophenyl)acetic acid and the numbering convention used in this guide.

Caption: Molecular structure of 2-(2-Chloro-3-fluorophenyl)acetic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(2-chloro-3-fluorophenyl)acetic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.

A. ¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (relative numbers). The aromatic region is of particular interest due to the complex splitting patterns arising from proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~7.1-7.4 | Multiplet | 3H | Ar-H |

| ~3.7 | Singlet | 2H | CH₂ |

Interpretation:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet far downfield. Its chemical shift can be concentration-dependent.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will give rise to a complex multiplet. The electron-withdrawing effects of the chlorine and fluorine atoms will shift these protons downfield. The coupling constants (J-values) between adjacent protons (³JHH) are typically in the range of 7-8 Hz. Additionally, coupling to the fluorine atom (JHF) will introduce further splitting. Specifically, the proton at C4' will be coupled to the fluorine at C3' (a meta-coupling, ⁴JHF, typically 2-3 Hz), and the proton at C5' will have a smaller para-coupling to the fluorine. The proton at C1' will be ortho to the fluorine, resulting in a larger coupling constant (³JHF, typically 5-10 Hz).

-

Methylene Protons (CH₂): The two protons of the methylene group are adjacent to the electron-withdrawing carboxylic acid and the aromatic ring, placing their resonance at approximately 3.7 ppm. These protons are chemically equivalent and will appear as a singlet.

B. ¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Splitting (JCF) | Assignment |

| ~175 | - | C=O |

| ~158 | d, ¹JCF ≈ 245 Hz | C3' |

| ~135 | d, ²JCF ≈ 15 Hz | C2' |

| ~130 | d, ²JCF ≈ 5 Hz | C4' |

| ~128 | d, ³JCF ≈ 3 Hz | C1' |

| ~125 | s | C5' |

| ~115 | d, ³JCF ≈ 20 Hz | C6' |

| ~40 | - | CH₂ |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum.

-

Aromatic Carbons (C1'-C6'): The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon directly attached to the fluorine (C3') will show a large one-bond coupling constant (¹JCF). The carbons two bonds away (C2' and C4') will exhibit smaller two-bond couplings (²JCF), and so on. The carbon attached to the chlorine (C2') will also be significantly downfield.

-

Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(2-chloro-3-fluorophenyl)acetic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[3] Modern spectrometers can also lock onto the residual solvent signal.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Acquire the ¹³C NMR spectrum on the same instrument.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Caption: Workflow for NMR sample preparation and analysis.

II. Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Strong | C-F stretch |

| ~750 | Strong | C-Cl stretch |

Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that often overlaps with the C-H stretching region.[5]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-F and C-Cl Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch is typically strong and appears around 1200 cm⁻¹. The C-Cl stretch is also strong and is found at lower wavenumbers, around 750 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[6]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[7]

-

Sample Application: Place a small amount of the solid 2-(2-chloro-3-fluorophenyl)acetic acid directly onto the ATR crystal.[8]

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals fragmentation patterns that can aid in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 188/190 | High | [M]⁺ (Molecular Ion) |

| 143/145 | High | [M - COOH]⁺ |

| 108 | Medium | [M - COOH - Cl]⁺ |

| 45 | High | [COOH]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at m/z 188. Due to the natural abundance of the ³⁷Cl isotope, there will be a smaller peak at m/z 190, with an intensity of approximately one-third of the peak at m/z 188. This isotopic pattern is a clear indicator of the presence of one chlorine atom.

-

Fragmentation: Under EI conditions, the molecule is expected to fragment. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a fragment at m/z 143/145. Subsequent loss of the chlorine atom would lead to a fragment at m/z 108. The carboxyl group itself can be observed as a fragment at m/z 45.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 2-(2-chloro-3-fluorophenyl)acetic acid (or its methylated ester), GC-MS is a suitable technique.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Separation: The compound will travel through the GC column and be separated from any impurities.

-

Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-(2-chloro-3-fluorophenyl)acetic acid. Each technique offers complementary information that, when considered together, allows for the complete elucidation of the molecular structure and an assessment of its purity. The protocols and interpretation guidelines presented in this document serve as a robust framework for the analysis of this and related compounds, ensuring data integrity and scientific rigor in research and development settings.

References

- Unknown. (n.d.). Sample preparation for FT-IR.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(23), 8304-8306.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jascoinc.com [jascoinc.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Safe Handling of 2-(2-Chloro-3-fluorophenyl)acetic acid

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-(2-Chloro-3-fluorophenyl)acetic acid (CAS No. 1000523-07-8). As specific toxicological data for this compound is not extensively published, this guide synthesizes information from available safety data sheets and established knowledge of closely related halogenated phenylacetic acid analogues. The protocols herein are designed to establish a self-validating system of safety, grounded in the precautionary principle, to protect researchers and ensure experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

2-(2-Chloro-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds often utilized as intermediates in pharmaceutical synthesis.[1][2] Understanding its physical and chemical properties is the foundation of a robust safety assessment. While comprehensive experimental data for this specific molecule is limited, the available information and data from analogues are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| Chemical Name | 2-(2-chloro-3-fluorophenyl)acetic acid | [1] |

| Synonyms | CL8958; 2-Chloro-3-fluorophenylacetic acid | [1] |

| CAS Number | 1000523-07-8 | [3] |

| Molecular Formula | C₈H₆ClFO₂ | [3] |

| Molecular Weight | 188.58 g/mol | [3] |

| Physical State | Solid, crystalline powder (presumed) | [2] |

| Melting/Freezing Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Density | ~1.417 g/cm³ (analogue data) | [2][4] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ketones, and ethers (analogue data) | [2][5] |

Note: The absence of specific experimental data for properties like melting and boiling points necessitates handling the compound with the assumption that it is a stable solid at room temperature but could produce airborne dust.

Section 2: Hazard Analysis and GHS Classification

A thorough review of the Safety Data Sheet (SDS) for 2-(2-Chloro-3-fluorophenyl)acetic acid reveals significant data gaps in its toxicological profile.[1] In such cases, a conservative approach is warranted, relying on the classification of structurally similar compounds. Analogues such as 2-chlorophenylacetic acid and 3-fluorophenylacetic acid are consistently classified as irritants.[6][7][8][9] Therefore, it is prudent to adopt the following Globally Harmonized System (GHS) classification for this compound until specific data becomes available.

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[6][7][10]

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[6][7][10]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[6][7][10]

GHS Label Elements:

-

Pictogram:

- (GHS07)

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312[6][11]

Caption: Logical flow from compound properties to hazard classification and required safety controls.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate PPE to mitigate the risks of irritation.

Engineering Controls: The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound.[12] This is the most effective measure to prevent inhalation of airborne dust particles, directly addressing the H335 respiratory hazard. The facility should also be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE): The selection of PPE must directly correspond to the identified hazards.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale and Causality |

| Eye/Face | Tightly fitting safety goggles with side-shields, conforming to EU EN166 or US NIOSH standards. | Protects against accidental splashes or airborne dust from contacting the eyes, mitigating the H319 (serious eye irritation) hazard.[1][8] |

| Hand | Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use. | Prevents direct skin contact, addressing the H315 (skin irritation) hazard. Proper glove removal technique is essential to avoid secondary contamination.[13] |

| Body | A full-length laboratory coat, worn fully fastened. Fire/flame resistant and impervious clothing is recommended for larger quantities.[1] | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH/CEN-approved respirator with a particle filter is required if work cannot be conducted in a fume hood or if dust formation is significant. | Provides a final barrier against inhalation of irritant dust, reinforcing the H335 hazard mitigation.[12][13] |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols minimizes variability and risk.

Protocol 4.1: Weighing and Handling Solid Compound

-

Preparation: Ensure the chemical fume hood is operational. Don all required PPE as specified in Table 2.

-

Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the compound.

-

Handling: Open the stock container inside the fume hood. Use a spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements or pouring from a height that could generate dust.

-

Closure: Securely close the stock container and the receiving container immediately after transfer.

-

Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood before finishing the procedure.

Storage Requirements: Proper storage is crucial for maintaining chemical integrity and safety.

-

Conditions: Store in a cool, dry, and well-ventilated area.[11][12]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[12]

-

Incompatibilities: Segregate from strong oxidizing agents, as these are a common incompatibility for phenylacetic acids.[6][7]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures: Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10][12]

-

Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Spill Cleanup Protocol: A systematic approach is required to safely manage a laboratory-scale spill.

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. lobachemie.com [lobachemie.com]

- 11. aksci.com [aksci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. westliberty.edu [westliberty.edu]

stability and storage of 2-(2-Chloro-3-fluorophenyl)acetic acid

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Chloro-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-3-fluorophenyl)acetic acid, a halogenated derivative of phenylacetic acid, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a carboxylic acid functional group and a substituted phenyl ring, presents unique stability challenges that are critical to understand for ensuring the integrity, purity, and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of 2-(2-Chloro-3-fluorophenyl)acetic acid, recommended storage conditions, and a framework for conducting robust stability studies.

Physicochemical Properties and Their Influence on Stability

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For 2-(2-Chloro-3-fluorophenyl)acetic acid, the following properties are of primary importance:

| Property | Value/Information | Implication for Stability |

| Molecular Formula | C8H6ClFO2[1] | Indicates the presence of reactive functional groups. |

| Molecular Weight | 188.58 g/mol [1] | Standard property for characterization. |

| Appearance | White to light yellow crystalline solid[2] | Changes in color can be an initial indicator of degradation. |

| Solubility | Soluble in alcohols, ketones, and ethers; slightly soluble in water.[2] | Poor aqueous solubility may necessitate co-solvents in stability studies, which could influence degradation pathways.[3] |

The presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the phenyl ring can influence the reactivity of the entire molecule, including the acidity of the carboxylic acid and the susceptibility of the aromatic ring to certain types of degradation.

Potential Degradation Pathways

While specific degradation studies on 2-(2-Chloro-3-fluorophenyl)acetic acid are not extensively published, an understanding of its functional groups allows for the prediction of potential degradation pathways under various stress conditions. Forced degradation studies are essential to explore these pathways.[3][4]

1. Hydrolytic Degradation: Although the primary structure is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to reactions. Given its nature as a carboxylic acid, it will form salts under basic conditions.

2. Oxidative Degradation: The phenyl ring, although substituted, can be susceptible to oxidative degradation. Common oxidizing agents like hydrogen peroxide can lead to the formation of phenolic derivatives or even ring-opening products under aggressive conditions.[3]

3. Photolytic Degradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or a combination of UV and visible light may induce degradation, potentially through dehalogenation or other radical-mediated reactions.

4. Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation. The stability of the halogen-carbon bonds on the phenyl ring would also be challenged under high thermal stress.

A proposed overview of potential degradation pathways is illustrated below:

Caption: Proposed Degradation Pathways for 2-(2-Chloro-3-fluorophenyl)acetic acid.

Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of 2-(2-Chloro-3-fluorophenyl)acetic acid:

-

Temperature: Store in a cool, dry place.[5][6] Long-term storage should be under controlled room temperature or refrigerated conditions to minimize the risk of thermal degradation.

-

Light: Protect from light. Store in amber glass bottles or other opaque containers to prevent photolytic degradation.

-

Atmosphere: Store in a tightly-closed container to protect from moisture and atmospheric oxygen, which could facilitate hydrolytic and oxidative degradation, respectively.[5][6] A well-ventilated area is also recommended for safe handling.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][7]

Framework for a Comprehensive Stability Study

A robust stability study is crucial to definitively identify degradation products, establish degradation kinetics, and determine an appropriate shelf-life. This involves forced degradation studies and the development of a stability-indicating analytical method.[4][8]

Forced Degradation Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate degradation.[3][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[9]

| Stress Condition | Proposed Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | To identify potential oxidative degradation products. |

| Thermal Stress | Solid-state sample at 105°C for 48 hours or slightly above the melting point. | To evaluate the potential for thermal decomposition and decarboxylation. |

| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To determine light sensitivity and potential for photolytic degradation. |

Experimental Workflow for Forced Degradation

The following workflow outlines the steps for conducting a forced degradation study:

Caption: Experimental Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A critical component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the intact parent compound from all potential degradation products and any impurities.

Proposed HPLC Method Parameters

While method development is empirical, the following starting conditions are proposed based on methods for similar phenylacetic acid derivatives:[10]

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute the parent compound and potential degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm, 254 nm) and/or Mass Spectrometry (MS) for peak identification. |

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

While 2-(2-Chloro-3-fluorophenyl)acetic acid is stable under recommended storage conditions, it has the potential to degrade under stress conditions such as high temperature, oxidative environments, and exposure to light. This guide provides a comprehensive framework for understanding its stability profile, implementing appropriate storage and handling procedures, and designing robust stability studies. By following these principles, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate.

References

- 2-(2-Chloro-3-fluorophenyl)acetic acid SDS, 1000523-07-8 Safety Data Sheets - ECHEMI. (2019, July 15). ECHEMI.

- AK Scientific, Inc. Safety Data Sheet for (S)-Amino-(4-fluoro-phenyl)-acetic acid hydrochloride. AK Scientific, Inc.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

- 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8. (n.d.). ChemicalBook.

- Forced Degradation Studies for Biopharmaceuticals. (2012, October 2).

- 3-Fluorophenylacetic acid Safety Data Sheet. (2016, January 29). Acros Organics.

- 2-(3-Fluorophenyl)acetic acid. (n.d.). ChemScene.

- 2-(4-Chloro-3-fluorophenoxy)acetic acid. (n.d.). PubChem.

- 2-(3-Chloro-2-fluorophenyl)acetic acid - Introduction. (2024, April 9). ChemBK.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Development of forced degradation and stability indicating studies of drugs—A review. (2012, October). Journal of Pharmaceutical Analysis.

- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies.

Sources

- 1. 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 2-(2-Chloro-3-fluorophenyl)acetic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

2-(2-Chloro-3-fluorophenyl)acetic acid, identified by its CAS number 1000523-07-8, is a halogenated phenylacetic acid derivative that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthesis, quality control, and applications, offering a critical resource for researchers and professionals in drug discovery and development.

The presence of halogen atoms in active pharmaceutical ingredients (APIs) can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. The strategic incorporation of chlorine and fluorine in this particular scaffold offers medicinal chemists a versatile tool for modulating these properties in the design of novel therapeutic agents.

Commercial Availability and Sourcing

2-(2-Chloro-3-fluorophenyl)acetic acid is commercially available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. Its availability facilitates its use in both academic research and industrial drug development programs.

Table 1: Prominent Commercial Suppliers of 2-(2-Chloro-3-fluorophenyl)acetic Acid

| Supplier | Purity Specification | Country of Origin |

| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Japan |

| PharmaBlock Sciences (Nanjing), Inc. | Inquire for details | China |

| Adamas Reagent, Ltd. | Inquire for details | China |

| Beijing Eternalchem Co., Ltd. | Inquire for details | China |

| Jiangsu Aikon Biopharmaceutical R&D Co., Ltd. | Inquire for details | China |

Note: Purity specifications and availability may vary. It is recommended to contact the suppliers directly for the most current information.